N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE
Overview
Description
N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the hydroxyl and chlorophenyl groups. The final step involves the formation of the cyclopentane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives .
Scientific Research Applications
N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its benzoxazole core.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The compound’s hydroxyl and chlorophenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]NICOTINAMIDE: Shares the benzoxazole core but differs in the presence of a nicotinamide group.
N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]BENZAMIDE: Similar structure with a benzamide group instead of the cyclopentane carboxamide.
Uniqueness
N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c26-17-9-7-16(8-10-17)25(13-3-4-14-25)24(30)27-18-11-12-21(29)19(15-18)23-28-20-5-1-2-6-22(20)31-23/h1-2,5-12,15,29H,3-4,13-14H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDMYHLDXTNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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